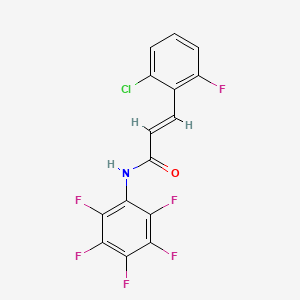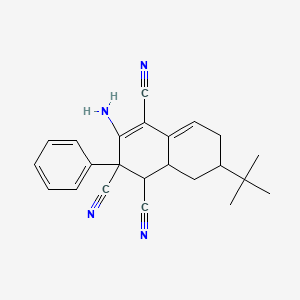![molecular formula C17H20N2O2S B10909511 N'-[(E)-(5-methylthiophen-2-yl)methylidene]-2-(2,3,6-trimethylphenoxy)acetohydrazide](/img/structure/B10909511.png)
N'-[(E)-(5-methylthiophen-2-yl)methylidene]-2-(2,3,6-trimethylphenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~-[(E)-1-(5-METHYL-2-THIENYL)METHYLIDENE]-2-(2,3,6-TRIMETHYLPHENOXY)ACETOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a thienyl group and a phenoxyacetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-1-(5-METHYL-2-THIENYL)METHYLIDENE]-2-(2,3,6-TRIMETHYLPHENOXY)ACETOHYDRAZIDE typically involves the condensation of 5-methyl-2-thiophenecarboxaldehyde with 2-(2,3,6-trimethylphenoxy)acetohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, and requires heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(E)-1-(5-METHYL-2-THIENYL)METHYLIDENE]-2-(2,3,6-TRIMETHYLPHENOXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the thienyl and phenoxy groups.
Reduction: Reduced forms of the hydrazide moiety.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N’~1~-[(E)-1-(5-METHYL-2-THIENYL)METHYLIDENE]-2-(2,3,6-TRIMETHYLPHENOXY)ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’~1~-[(E)-1-(5-METHYL-2-THIENYL)METHYLIDENE]-2-(2,3,6-TRIMETHYLPHENOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’~1~-[(E)-1-(5-METHYL-2-THIENYL)METHYLIDENE]-2-(2,3,6-TRIMETHYLPHENOXY)ACETOHYDRAZIDE
- N’~1~-[(E)-1-(5-METHYL-2-THIENYL)METHYLIDENE]-2-(2,3,6-TRIMETHYLPHENOXY)ACETOHYDRAZIDE
Uniqueness
N’~1~-[(E)-1-(5-METHYL-2-THIENYL)METHYLIDENE]-2-(2,3,6-TRIMETHYLPHENOXY)ACETOHYDRAZIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C17H20N2O2S |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
N-[(E)-(5-methylthiophen-2-yl)methylideneamino]-2-(2,3,6-trimethylphenoxy)acetamide |
InChI |
InChI=1S/C17H20N2O2S/c1-11-5-6-12(2)17(14(11)4)21-10-16(20)19-18-9-15-8-7-13(3)22-15/h5-9H,10H2,1-4H3,(H,19,20)/b18-9+ |
InChI Key |
AQKFEPKKRYMBDD-GIJQJNRQSA-N |
Isomeric SMILES |
CC1=C(C(=C(C=C1)C)OCC(=O)N/N=C/C2=CC=C(S2)C)C |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCC(=O)NN=CC2=CC=C(S2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-[4-(diethylamino)phenyl]-3,3-dimethyl-10-pentanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10909447.png)
![5-Ethoxy-2-({[(furan-2-yl)methyl]amino}methylidene)-1-benzothiophen-3(2H)-one](/img/structure/B10909448.png)
![N-[(2Z,4E)-4-methyl-1-oxo-1-[2-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]hydrazinyl]-5-phenylpenta-2,4-dien-2-yl]benzamide](/img/structure/B10909456.png)
![2-[(E)-{2-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}methyl]phenyl benzenesulfonate](/img/structure/B10909464.png)
![7-Methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B10909469.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B10909483.png)


![N'-[(E)-(4-methoxyphenyl)methylidene]-2-(pyrrolidin-1-yl)acetohydrazide](/img/structure/B10909488.png)
![Dimethyl 2,2'-{sulfanediylbis[(1-oxopropane-3,1-diyl)imino]}bis[5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate]](/img/structure/B10909492.png)
![1-[(4-chloro-3-methylphenoxy)methyl]-N-(2,5-difluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10909494.png)
![N'~1~,N'~4~-bis[(E)-1H-pyrrol-2-ylmethylidene]benzene-1,4-dicarbohydrazide](/img/structure/B10909506.png)
![N-[(E)-{5-[(4-chloro-3,5-dimethylphenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10909514.png)
